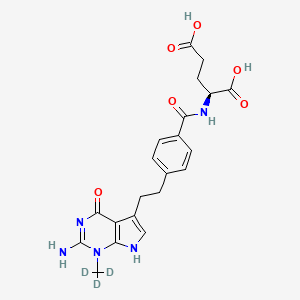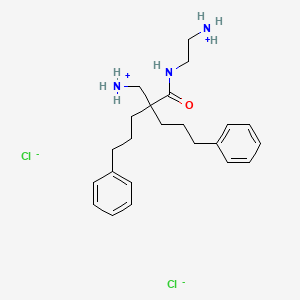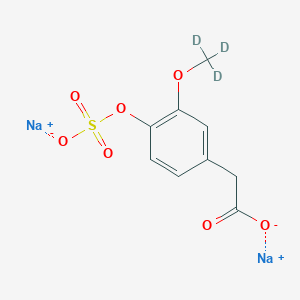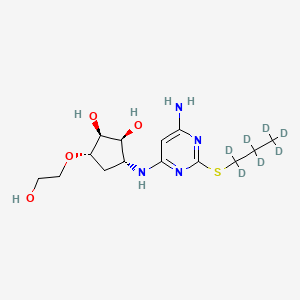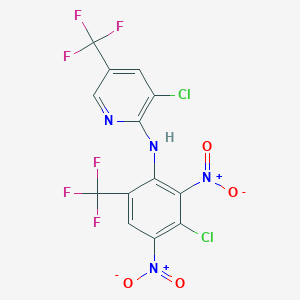
Fluazinam impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluazinam impurity 1 is a chemical compound that is an impurity of fluazinam, a widely used fungicide. This compound has antifungal properties and is active against various fungal pathogens such as Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani . The molecular formula of this compound is C13H4Cl2F6N4O4, and it has a molecular weight of 465.09 g/mol .
Vorbereitungsmethoden
The preparation of fluazinam impurity 1 involves the synthesis of fluazinam, which is achieved through a reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride . The reaction conditions typically involve dissolving the reactants in water, followed by separation and air-distillation under temperatures below 100°C. The resulting product is then dried to obtain fluazinam .
Analyse Chemischer Reaktionen
Fluazinam impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fluazinam impurity 1 has several scientific research applications, including:
Wirkmechanismus
Fluazinam impurity 1 exerts its antifungal effects through multiple pathways. It induces oxidative stress in fungal cells by causing the accumulation of reactive oxygen species (ROS) and activating caspases, leading to cellular damage and eventual cell death . The compound also involves uncoupling and sulfhydryl (SH) inhibition mechanisms .
Vergleich Mit ähnlichen Verbindungen
Fluazinam impurity 1 is unique due to its specific antifungal activity and mechanism of action. Similar compounds include:
Fluazinam: The parent compound, which is also a fungicide with a broader spectrum of activity.
N-phenylpyridinamines: A class of compounds related to fluazinam with similar fungicidal properties.
This compound stands out due to its specific activity against certain fungal pathogens and its unique mode of action involving oxidative stress and SH inhibition .
Eigenschaften
Molekularformel |
C13H4Cl2F6N4O4 |
|---|---|
Molekulargewicht |
465.09 g/mol |
IUPAC-Name |
3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-5(13(19,20)21)2-7(24(26)27)8(15)10(9)25(28)29/h1-3H,(H,22,23) |
InChI-Schlüssel |
JCSKTPQMDQWTBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C(=C(C=C2C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


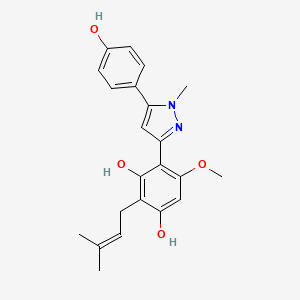
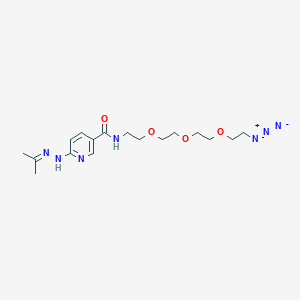
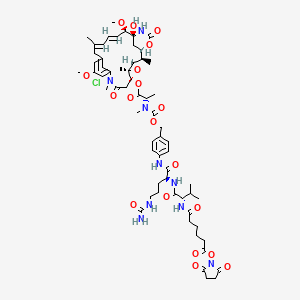

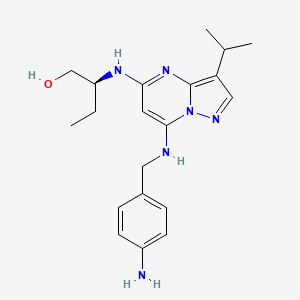
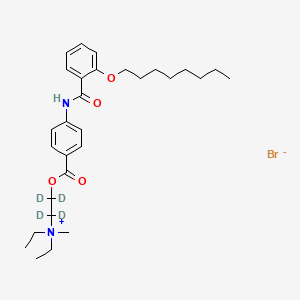


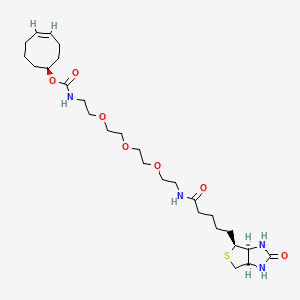
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
